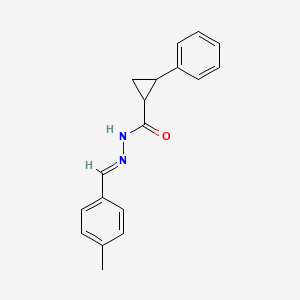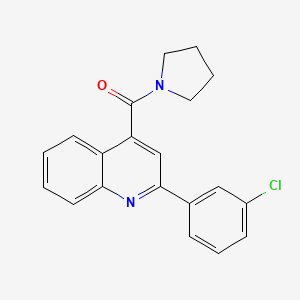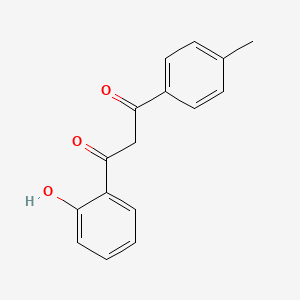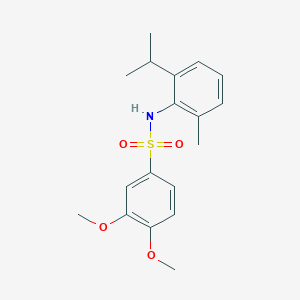
N'-(4-methylbenzylidene)-2-phenylcyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-methylbenzylidene)-2-phenylcyclopropanecarbohydrazide, also known as MPCC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPCC belongs to the class of cyclopropane carboxamide derivatives and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of N'-(4-methylbenzylidene)-2-phenylcyclopropanecarbohydrazide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. This compound has also been found to reduce the levels of glucose and insulin in diabetic rats. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in animal models of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-methylbenzylidene)-2-phenylcyclopropanecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties are well understood. This compound has also been shown to be stable under various conditions, making it suitable for long-term storage. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N'-(4-methylbenzylidene)-2-phenylcyclopropanecarbohydrazide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to understand the exact mechanism of action of this compound and to determine its efficacy in clinical trials. Additionally, this compound has been shown to have potential as an antioxidant and neuroprotective agent, and further research is needed to explore these applications. Finally, the development of more efficient synthesis methods and modifications to the chemical structure of this compound may lead to the discovery of more potent and selective derivatives.
Méthodes De Synthèse
The synthesis of N'-(4-methylbenzylidene)-2-phenylcyclopropanecarbohydrazide involves the reaction of 4-methylbenzaldehyde and hydrazine hydrate with 2-phenylcyclopropanecarboxylic acid. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
N'-(4-methylbenzylidene)-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, anti-inflammatory, and antidiabetic properties. This compound has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer. It has also been found to reduce inflammation in animal models of inflammatory diseases and improve glucose tolerance in diabetic rats.
Propriétés
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13-7-9-14(10-8-13)12-19-20-18(21)17-11-16(17)15-5-3-2-4-6-15/h2-10,12,16-17H,11H2,1H3,(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXJGGTYWZAIAL-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B5813439.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5813440.png)

![1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5813467.png)
![2-[3-(2,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813471.png)



![5-phenyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5813502.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5813509.png)
![1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5813510.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5813511.png)
![2-benzyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5813514.png)
